4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a tetrazole ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the tetrazole and thiadiazole rings, followed by their coupling to the benzamide moiety.
Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the tetrazole and thiadiazole intermediates with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-isopropyl-2H-tetrazol-5-yl)benzoic acid
- tert-butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate
Uniqueness
4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its tetrazole and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H17N7O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H17N7O2S/c1-9(2)22-20-13(18-21-22)10-4-6-11(7-5-10)14(23)16-15-19-17-12(25-15)8-24-3/h4-7,9H,8H2,1-3H3,(H,16,19,23) |
InChI Key |
HACKWUMDNDCMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
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